Crystal Structure Analysis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol: A Technical Guide
Crystal Structure Analysis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol: A Technical Guide
Abstract: This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the title compound, 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol. Intended for researchers, chemists, and drug development professionals, this document outlines the complete workflow from material synthesis and crystallization to data collection, structure solution, refinement, and final validation. It emphasizes the rationale behind key experimental decisions, ensuring a robust and reproducible structural determination. The molecular structure, conformational analysis, and supramolecular interactions are detailed, providing critical insights into the solid-state architecture of this N-heterocyclic compound, which is of interest due to the prevalence of the imidazolidine scaffold in medicinal chemistry.[1][2]
Introduction
Scientific Context and Rationale
The imidazolidine ring system is a core structural motif in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its derivatives have demonstrated a wide range of activities, including acting as cannabinoid receptor inverse agonists.[1][2] The three-dimensional arrangement of atoms, including stereochemistry and conformation, is paramount to understanding a molecule's structure-activity relationship (SAR). Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the complete three-dimensional molecular structure of chemical substances in the solid state.[3][4]
The title compound, 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol, combines the privileged imidazolidine scaffold with substituted phenyl rings, presenting interesting possibilities for conformational flexibility and intermolecular interactions, such as hydrogen bonding and π-π stacking. A precise structural model is crucial for computational studies, such as molecular docking, and for understanding how the molecule packs in a solid-state environment, which can influence physical properties like solubility and stability.
Objectives of the Analysis
This guide details the complete process for determining and analyzing the crystal structure of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol. The primary objectives are:
-
To obtain single crystals of the compound suitable for SC-XRD analysis.
-
To collect high-quality diffraction data and determine the unit cell parameters.
-
To solve and refine the crystal structure to a high degree of precision.
-
To analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.
-
To investigate the supramolecular assembly through the analysis of intermolecular interactions.
-
To ensure the final structural model is validated and prepared for database deposition.
Experimental Workflow: From Powder to Final Structure
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution at each stage. The causality behind each step is critical for obtaining a high-quality, publishable structure.
Synthesis and Purification
A prerequisite for any crystallization attempt is the high purity of the starting material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
Illustrative Protocol:
-
Synthesis: The title compound can be synthesized via the condensation reaction of 1,2-diphenylethane-1,2-diamine with 4-hydroxy-3-methoxybenzaldehyde. While various synthetic routes exist for related compounds, this approach is a standard method for forming the imidazolidine ring.[5][6]
-
Purification: The crude product should be purified, typically by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water), to achieve a purity of >95% as confirmed by NMR spectroscopy and HPLC.[7][8]
Crystallization Screening and Optimization
Crystallization is often the most challenging step, blending science with art. The goal is to create a supersaturated solution from which the compound slowly precipitates as well-ordered crystals.[8] For a moderately polar organic molecule like the title compound, several techniques are viable.
Rationale for Method Selection: Vapor diffusion is an excellent starting point as it allows for a gentle approach to supersaturation and requires only milligram quantities of the material.[9]
Step-by-Step Protocol (Vapor Diffusion):
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in a small volume (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or dichloromethane).
-
Setup: Place this small vial inside a larger, sealed jar containing a reservoir of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, heptane). The two solvents must be miscible.[7][9]
-
Diffusion: Over several hours to days, the vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound.
-
Crystallization: This slow increase in the concentration of the anti-solvent reduces the compound's solubility, gradually inducing crystallization. The slow rate is key to forming high-quality, single crystals rather than an amorphous precipitate.[8]
-
Optimization: If initial attempts fail, screen different solvent/anti-solvent pairs, concentrations, and temperatures (room temperature, 4°C).[9]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, optically clear, and without visible fractures) is obtained, it is mounted for data collection.[3][10]
Step-by-Step Protocol:
-
Mounting: A selected crystal is carefully mounted on a cryoloop or a glass fiber and placed on a goniometer head in the diffractometer.[3]
-
Centering: The crystal is centered in the X-ray beam.
-
Data Collection: Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[11] A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.[12]
-
Strategy: A data collection strategy is employed to measure the intensities of a large number of unique reflections over a wide angular range, ensuring data completeness. This typically involves a series of scans (e.g., ω-scans) where the crystal is rotated in the beam.[3][12] Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in better data quality.
Structure Solution and Refinement
This stage is entirely computational and involves converting the collected diffraction intensities into a 3D atomic model.
Step-by-Step Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections (e.g., for absorption). This results in a reflection file (e.g., an HKL file).[13]
-
Structure Solution: The phase problem is solved using direct methods, a powerful technique for small molecules. Software like SHELXS is commonly used to generate an initial electron density map and an initial structural model.[14]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL.[15][16] This iterative process involves:
-
Assigning atom types and positions.
-
Refining atomic coordinates and displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms).
-
Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.[16]
-
The refinement continues until the model converges, meaning that further cycles do not produce significant changes in the parameters.
-
Results: Data Analysis and Interpretation
The output of a successful refinement is a detailed crystallographic information file (CIF) containing all the data required to describe the crystal structure.
Crystal Data and Structure Refinement Parameters
Quantitative data from the analysis should be summarized in a standardized table. The values presented below are representative examples for a compound of this nature and serve as a template for reporting.
| Parameter | Illustrative Value |
| Chemical formula | C₂₂H₂₂N₂O₂ |
| Formula weight | 358.43 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.543(5) |
| β (°) | 105.21(1) |
| Volume (ų) | 1892.1(1) |
| Z | 4 |
| Density (calculated, Mg/m³) | 1.258 |
| Absorption coefficient (mm⁻¹) | 0.082 |
| F(000) | 760 |
| Reflections collected / unique | 17540 / 4321 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |
Interpreting Refinement Quality:
-
R-factors (R₁, wR₂): These are measures of agreement between the crystallographic model and the experimental X-ray diffraction data.[17] Lower values indicate a better fit. For publication, an R₁ value below 5-7% is generally expected for small molecules.[18]
-
Goodness-of-Fit (GooF): A value close to 1.0 suggests that the model is a good fit to the data.[19]
-
Residual Electron Density: The largest difference peak and hole should be small and not correspond to any missing or misplaced atoms.
Molecular Structure and Conformation
The refined model provides precise coordinates for each atom, allowing for a detailed analysis of the molecular geometry. Key aspects to analyze include:
-
Bond Lengths and Angles: Compare these to standard values to identify any unusual geometric features.
-
Torsion Angles: These define the conformation of the molecule, particularly the orientation of the phenyl rings relative to the imidazolidine core and the methoxyphenol group. Dihedral angles between the planes of the aromatic rings are particularly informative.[12][20][21]
Supramolecular Assembly and Intermolecular Interactions
Beyond the single molecule, crystallography reveals how molecules pack together in the crystal lattice. This is governed by non-covalent interactions.
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atoms of the imidazolidine ring are potential acceptors. These interactions are often the primary drivers of the crystal packing.
-
π-π Stacking: The multiple phenyl rings can interact with each other through π-π stacking, where the electron clouds of the aromatic rings overlap.
-
C-H···π Interactions: Weaker interactions where a C-H bond points towards the face of an aromatic ring can also play a significant role in stabilizing the crystal structure.
Validation and Deposition
Structural Validation
Before publication or deposition, the structural model must be rigorously validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[22][23]
Self-Validating Protocol:
-
Generate CIF: The refinement software (e.g., SHELXL) can be instructed to generate a comprehensive Crystallographic Information File (CIF).
-
Run checkCIF: Upload the CIF to the IUCr's checkCIF/PLATON service.[24]
-
Review Report: The service generates a report with alerts (Level A, B, C, G) that flag potential errors, inconsistencies, or unusual features in the data.[22][23]
-
Address Alerts: All A- and B-level alerts must be investigated and resolved. This may require further refinement or explanation in the CIF. The goal is to produce a "clean" CIF with no major unresolved issues.
Database Deposition
Sharing crystallographic data is crucial for the advancement of science. The primary repository for small molecule organic and metal-organic structures is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[25][26][27]
Deposition Protocol:
-
Prepare Data: Consolidate the final, validated CIF and the structure factor file (FCF).
-
Submit Data: Use the CCDC's online deposition service to upload the files and provide associated metadata (author names, publication details if applicable).[28]
-
Receive Deposition Number: Upon successful deposition, the CCDC will provide a unique deposition number (e.g., CCDC 2345678). This number should be included in any publication to allow readers to access the full crystallographic data freely.[27][28]
Conclusion
The single-crystal X-ray analysis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol provides an unambiguous determination of its three-dimensional structure. This technical guide has outlined a robust and self-validating workflow, from the critical initial step of obtaining high-purity material to the final stages of data validation and deposition. The resulting structural model, with its precise bond lengths, angles, and detailed information on both molecular conformation and supramolecular packing, serves as an essential foundation for further research. These data are invaluable for computational modeling, understanding structure-activity relationships, and guiding the design of new derivatives in drug discovery and materials science.
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